3,3'-(Propane-2,2-diyl)diphenol
Overview
Description
3,3’-(Propane-2,2-diyl)diphenol, commonly known as Bisphenol A, is a synthetic organic compound with the chemical formula C15H16O2. It is widely used in the production of polycarbonate plastics and epoxy resins. This compound was first synthesized in 1891 by the Russian chemist Aleksandr Dianin. It has since become a crucial component in various industrial applications due to its ability to enhance the durability and clarity of plastics .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3’-(Propane-2,2-diyl)diphenol is typically synthesized through the condensation reaction of acetone with two equivalents of phenol. This reaction requires a strong acid, such as hydrochloric acid, to act as a catalyst. The process is highly efficient, with water being the only byproduct .
Industrial Production Methods: In industrial settings, an excess of phenol is used to drive the reaction to completion. The reaction mixture is then subjected to distillation to remove the excess phenol and water, resulting in the formation of pure 3,3’-(Propane-2,2-diyl)diphenol .
Chemical Reactions Analysis
Types of Reactions: 3,3’-(Propane-2,2-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nitration typically involves nitric acid, while halogenation can be achieved using halogens like chlorine or bromine.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
3,3’-(Propane-2,2-diyl)diphenol has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the production of polycarbonate plastics and epoxy resins.
Biology: Studies have investigated its effects as an endocrine disruptor, particularly its ability to mimic estrogen.
Medicine: Research has explored its potential health risks, including its links to reproductive disorders, obesity, diabetes, and cancer.
Mechanism of Action
3,3’-(Propane-2,2-diyl)diphenol acts as an endocrine disruptor by binding to estrogen receptors and altering gene expression. It can also interfere with other hormonal pathways, including those involved in thyroid function and insulin signaling. This compound can affect the development of the brain and reproductive system, particularly during fetal and early childhood development.
Comparison with Similar Compounds
Bisphenol S: Used as an alternative to Bisphenol A in some applications.
Bisphenol F: Another alternative with similar properties.
Bisphenol Z: Less commonly used but shares structural similarities.
Uniqueness: 3,3’-(Propane-2,2-diyl)diphenol is unique due to its widespread use and extensive research on its health effects. While alternatives like Bisphenol S and Bisphenol F are available, they have not been studied as extensively, and their safety profiles are still under investigation .
Properties
IUPAC Name |
3-[2-(3-hydroxyphenyl)propan-2-yl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-15(2,11-5-3-7-13(16)9-11)12-6-4-8-14(17)10-12/h3-10,16-17H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBULAWJIMFAPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)O)C2=CC(=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611781 | |
Record name | 3,3'-(Propane-2,2-diyl)diphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50611781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21825-05-8 | |
Record name | 3,3'-(Propane-2,2-diyl)diphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50611781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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